

# Technical Guide: Crystal Structure and Experimental Protocols of a Piperidine-Containing Benzonitrile Analogue

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## Compound of Interest

Compound Name: 5-(Piperidin-1-yl)picolinonitrile

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Disclaimer: This technical guide provides a detailed analysis of the crystal structure and experimental protocols for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a structurally related analogue to the requested **5-(Piperidin-1-yl)picolinonitrile**. Due to the absence of publicly available crystallographic data for **5-(Piperidin-1-yl)picolinonitrile**, this document serves as an in-depth reference for researchers, scientists, and drug development professionals working with similar piperidine-containing molecular scaffolds.

## Introduction

Piperidine and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their presence in a wide array of pharmaceuticals and biologically active compounds.<sup>[1]</sup> These heterocycles often play a crucial role in modulating the physicochemical properties of molecules, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy.<sup>[1]</sup> The nitrile group is another important functional group in drug design, contributing to metabolic stability and binding affinity. This guide focuses on the crystallographic and synthetic aspects of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a molecule that serves as a key intermediate in the synthesis of potential anticancer and antimalarial agents.<sup>[2]</sup>

## Crystal Structure Analysis

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile was determined by single-crystal X-ray diffraction. The analysis reveals key insights into the molecule's conformation and

the intermolecular interactions that govern its packing in the solid state.

## Molecular Geometry

In the crystalline state, both piperidine rings of the title compound adopt a stable chair conformation.[2][3] The overall crystal packing is primarily governed by van der Waals forces. [2] Intermolecular C—H $\cdots$ N hydrogen bonds and C—H $\cdots$  $\pi$  interactions are also present, contributing to the stability of the crystal lattice.[2][3]

## Crystallographic Data

The crystallographic data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is summarized in the table below.[2]

Parameter	Value
Chemical Formula	C <sub>17</sub> H <sub>23</sub> N <sub>3</sub>
Molecular Weight	269.38 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a	10.090 (2) Å
b	11.100 (2) Å
c	13.446 (3) Å
$\beta$	100.72 (3)°
Volume	1479.7 (5) Å <sup>3</sup>
Z	4
Temperature	113 K
Radiation	Mo K $\alpha$ ( $\lambda$ = 0.71073 Å)
Crystal Size	0.26 × 0.25 × 0.20 mm

## Data Collection and Refinement

The data collection and structure refinement parameters provide an overview of the quality of the crystallographic experiment.<sup>[2]</sup>

Parameter	Value
Diffractometer	Rigaku Saturn CCD area detector
Absorption Correction	Multi-scan
Tmin, Tmax	0.981, 0.986
Measured Reflections	11970
Independent Reflections	3500
Reflections with $I > 2\sigma(I)$	2749
Rint	0.032
$R[F^2 > 2\sigma(F^2)]$	0.038
wR(F <sup>2</sup> )	0.111
Goodness-of-fit (S)	1.12
Parameters	182
$\Delta\rho_{\text{max}}, \Delta\rho_{\text{min}}$	0.27, -0.19 e Å <sup>-3</sup>

## Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.

## Synthesis and Crystallization

The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction.<sup>[2]</sup>

Procedure:

- A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO) was prepared.

- The reaction mixture was heated to reflux for 3 hours.
- After cooling, 50 ml of water was added to the solution.
- The mixture was then extracted with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- The organic solvent was removed under reduced pressure to yield a red crystalline powder.
- Single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution over a period of 5 days.[2]



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### Synthesis and Crystallization Workflow.

## Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a standard single-crystal X-ray diffraction protocol.

#### Procedure:

- A suitable single crystal was selected and mounted on a diffractometer.
- X-ray diffraction data were collected at a temperature of 113 K using Mo  $K\alpha$  radiation.
- The collected data were processed, including cell refinement and data reduction.
- An absorption correction was applied to the data.
- The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms were refined anisotropically.

- Hydrogen atoms were placed in calculated positions and refined using a riding model.



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Single-Crystal X-ray Diffraction Workflow.

## Biological Relevance

While specific biological activity data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is limited in the public domain, its structural motifs are of significant interest in drug discovery. Piperidine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[4] The benzonitrile moiety is also a common feature in pharmacologically active molecules. Notably, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile has been identified as a key intermediate for the synthesis of 3-aminopyrazole derivatives, which are being investigated as potential precursors for anticancer and antimalarial agents.[2] This highlights the importance of understanding the structural and synthetic aspects of this and related molecules for the development of new therapeutic agents.

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